molecular formula C9H8FN3 B15127721 1-azido-4-fluoro-2,3-dihydro-1H-indene

1-azido-4-fluoro-2,3-dihydro-1H-indene

Cat. No.: B15127721
M. Wt: 177.18 g/mol
InChI Key: FFUPXJHXTLWXBI-UHFFFAOYSA-N
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Description

1-azido-4-fluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H6FN3. It is characterized by the presence of an azido group (-N3) and a fluoro group (-F) attached to an indene framework. This compound is a white to off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazo transfer reaction, where a primary amine is converted to an azide using a diazo transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . The reaction conditions often involve the use of organic solvents and mild temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 1-azido-4-fluoro-2,3-dihydro-1H-indene may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-azido-4-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst.

Major Products Formed

    Substitution: Formation of substituted indene derivatives.

    Reduction: Formation of 1-amino-4-fluoro-2,3-dihydro-1H-indene.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

1-azido-4-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-4-fluoro-2,3-dihydro-1H-indene involves its reactivity with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2-azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used in diazo transfer reactions.

    1-azido-4-fluoro-2,3-dihydro-1H-indene: Similar in structure but with different substituents.

Uniqueness

This compound is unique due to the presence of both azido and fluoro groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

1-azido-4-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2

InChI Key

FFUPXJHXTLWXBI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC=C2F

Origin of Product

United States

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